molecular formula C10H14ClNO2 B6263366 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride CAS No. 91341-98-9

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride

Cat. No.: B6263366
CAS No.: 91341-98-9
M. Wt: 215.7
InChI Key:
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Description

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is also known by its IUPAC name, 2-amino-3-(p-tolyl)propanoic acid hydrochloride. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a carboxylic acid group, and a methyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and glycine.

    Formation of Schiff Base: 4-methylbenzaldehyde reacts with glycine in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-amino-3-(4-methylphenyl)propanoic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: 2-amino-3-(4-methylphenyl)propanol.

    Substitution: Various amides or esters depending on the reagents used.

Scientific Research Applications

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters in biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
  • 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 3-amino-3-(4-methylphenyl)propanoic acid

Uniqueness

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

CAS No.

91341-98-9

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

91

Origin of Product

United States

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